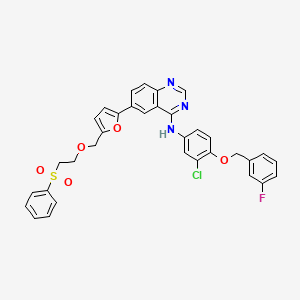
N-(4-(3-fluorobenzyloxy)-3-chlorophenyl)-6-(5-((2-(phenylsulfonyl)ethoxy)methyl)furan-2-yl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW615311X is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. It is a derivative of lapatinib, a well-known kinase inhibitor used in cancer treatment. The compound has shown promise in preclinical studies, particularly in the treatment of trypanosomiasis, a parasitic disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW615311X involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of substituted bromobenzene and a palladium-catalyzed coupling reaction. The reaction is typically carried out in a solvent such as dichloromethane at elevated temperatures (around 80°C) for 12 hours. The progress of the reaction is monitored using liquid chromatography-mass spectrometry (LC-MS). After completion, the reaction mixture is purified using silica gel chromatography to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis of GW615311X can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative solvents and catalysts can be explored to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
GW615311X undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
GW615311X has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular pathways and potential as a therapeutic agent.
Medicine: Investigated for its efficacy in treating diseases such as trypanosomiasis.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of GW615311X involves the inhibition of specific kinases, which are enzymes that play a crucial role in cellular signaling pathways. By inhibiting these kinases, the compound can disrupt the growth and proliferation of parasitic cells, making it a potential therapeutic agent for diseases like trypanosomiasis .
Comparison with Similar Compounds
Similar Compounds
- GW580496A
- GW576924A
- GW616907X
Uniqueness
GW615311X stands out due to its specific structural modifications, which enhance its efficacy and selectivity as a kinase inhibitor. Compared to similar compounds, it has shown better pharmacokinetic properties and a higher potency in preclinical studies .
Properties
Molecular Formula |
C34H27ClFN3O5S |
|---|---|
Molecular Weight |
644.1 g/mol |
IUPAC Name |
6-[5-[2-(benzenesulfonyl)ethoxymethyl]furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C34H27ClFN3O5S/c35-30-19-26(10-13-33(30)43-20-23-5-4-6-25(36)17-23)39-34-29-18-24(9-12-31(29)37-22-38-34)32-14-11-27(44-32)21-42-15-16-45(40,41)28-7-2-1-3-8-28/h1-14,17-19,22H,15-16,20-21H2,(H,37,38,39) |
InChI Key |
JLBVWHHVKVXOOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCOCC2=CC=C(O2)C3=CC4=C(C=C3)N=CN=C4NC5=CC(=C(C=C5)OCC6=CC(=CC=C6)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



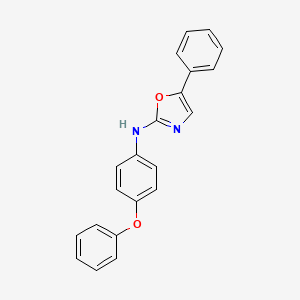
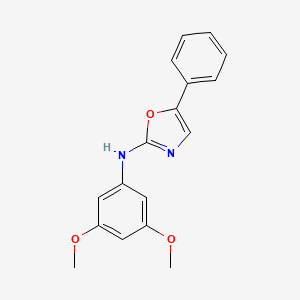
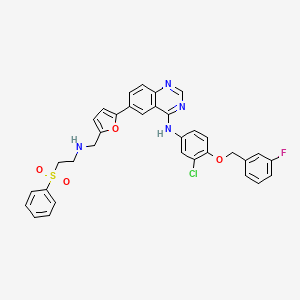
![N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(1H-pyrrol-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10755122.png)

![methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1,3-benzothiazol-2-yl]carbamate;hydrochloride](/img/structure/B10755139.png)
![N-(3-chloro-4-phenylmethoxyphenyl)-6-[5-[(1-oxo-1,4-thiazinan-4-yl)methyl]furan-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10755143.png)
![3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide](/img/structure/B10755146.png)



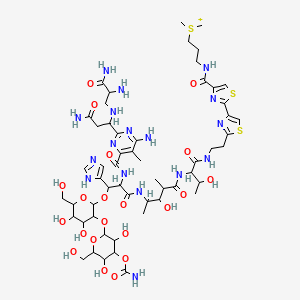
![N-cyclopropyl-4-(6-morpholinopyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B10755183.png)
